
2-(1H-Benzimidazol-2-yl)-N,N-dimethylethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Benzimidazol-2-yl)-N,N-dimethylethan-1-amine is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are found in various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzimidazol-2-yl)-N,N-dimethylethan-1-amine typically involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone, followed by subsequent functionalization. One common method involves the condensation of o-phenylenediamine with an aldehyde in the presence of an acid catalyst to form the benzimidazole ring. The resulting benzimidazole is then reacted with N,N-dimethylethan-1-amine under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzimidazol-2-yl)-N,N-dimethylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzimidazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the benzimidazole ring, leading to a wide range of derivatives with different properties .
Scientific Research Applications
2-(1H-Benzimidazol-2-yl)-N,N-dimethylethan-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Benzimidazole derivatives are known for their pharmacological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be explored for similar therapeutic uses.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 2-(1H-Benzimidazol-2-yl)-N,N-dimethylethan-1-amine involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to various enzymes and receptors, inhibiting their activity. The compound may exert its effects by interfering with the function of microtubules, DNA, or other cellular components, leading to disrupted cellular processes and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzimidazol-2-yl)-N,N-dimethylethan-1-amine
- 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
- 2,6-Bis(1H-imidazol-2-yl)pyridine
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its N,N-dimethylethan-1-amine group provides additional sites for functionalization and interaction with biological targets, making it a versatile compound for various applications .
Properties
CAS No. |
5528-09-6 |
|---|---|
Molecular Formula |
C11H15N3 |
Molecular Weight |
189.26 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C11H15N3/c1-14(2)8-7-11-12-9-5-3-4-6-10(9)13-11/h3-6H,7-8H2,1-2H3,(H,12,13) |
InChI Key |
HLELOHQPJDTUAB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


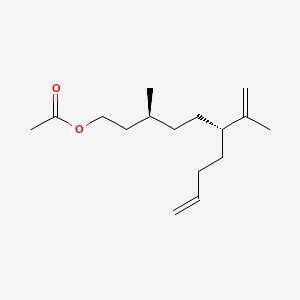
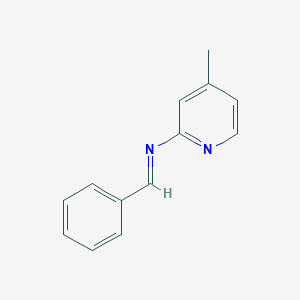
![1-[[4-Hydroxy-5-(3-methylbutoxy)pentanoyl]amino]-3-prop-2-enylthiourea](/img/structure/B14143344.png)
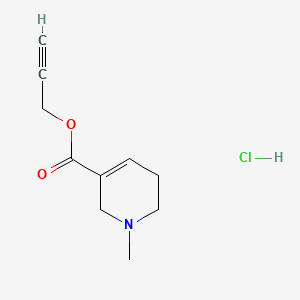




![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-L-valinate](/img/structure/B14143374.png)
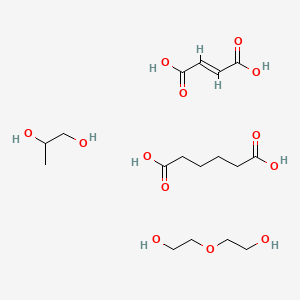

![Ethyl 2-[2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B14143403.png)
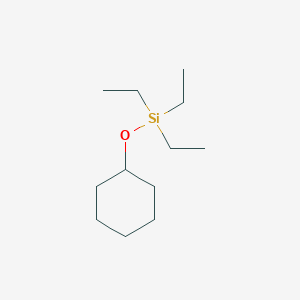
![5-methyl-N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine](/img/structure/B14143405.png)
